5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

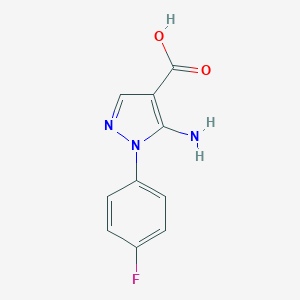

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary target of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein kinase that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .

Mode of Action

It’s likely that the compound binds to the active site of the kinase, inhibiting its activity and thus affecting the downstream signaling pathways .

Biochemical Pathways

Given its target, it’s likely that it impacts pathways related to inflammation, cell growth, and apoptosis .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the drug reaches the target site after administration .

Result of Action

Given its target, it’s likely that it could lead to reduced inflammation, altered cell growth, and changes in apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Industry: Used in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

- 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

- 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for the development of pharmaceuticals with improved efficacy and selectivity.

Biological Activity

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H8FN3O2

- Molecular Weight : 221.19 g/mol

- CAS Number : 187949-90-2

Biological Activities

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Notable activities include:

1. Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound show potent inhibition against various cancer cell lines:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| HepG2 (Liver) | 12.3 | 54.25 |

| HeLa (Cervical) | 15.8 | 38.44 |

| HCT-15 (Colon) | 10.5 | >90 |

| NCI-H23 (Lung) | 11.0 | >90 |

These results suggest that the compound could be explored further for its potential as an anticancer agent, particularly through structural modifications to enhance activity against specific cancer types .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases:

| Inflammatory Model | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LPS-stimulated cells | 0.283 | Inhibition of TNF-alpha release |

This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs .

3. Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been a focus of research due to their potential in treating oxidative stress-related diseases. The compound exhibited notable antioxidant activity in various assays, indicating its capability to neutralize free radicals:

| Assay Type | Activity Level |

|---|---|

| ABTS | Moderate |

| FRAP | High |

| ORAC | High |

These findings highlight the compound's potential application in formulations aimed at combating oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation, such as COX-2 and various kinases.

- Receptor Modulation : It may modulate receptor activity related to inflammation and cell proliferation.

Case Study 1: Cancer Cell Proliferation

In a study evaluating the effects on cancer cell proliferation, it was found that treatment with the compound resulted in a significant reduction in growth rates across multiple cancer cell lines, suggesting its utility in cancer therapy .

Case Study 2: Inflammatory Response

Another study focused on the anti-inflammatory effects demonstrated that the compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPQLGKWWLMKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409917 | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187949-90-2 | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.